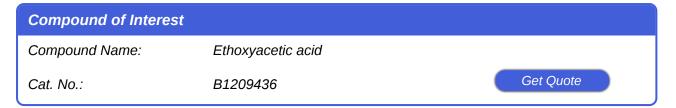


Ethoxyacetic acid CAS number and material safety data sheet

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Ethoxyacetic Acid: A Technical Guide for Researchers

CAS Number: 627-03-2

This technical guide provides an in-depth overview of **Ethoxyacetic Acid** (EAA), a compound of significant interest in toxicology and developmental biology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, safety information, and its role in experimental research.

Material Safety and Physical Properties

Ethoxyacetic acid is a combustible, corrosive liquid that requires careful handling in a laboratory setting.[1][2] It is incompatible with strong oxidizing agents.[1] Personal protective equipment, including faceshields, goggles, and gloves, should be worn when handling this chemical.[2]

Table 1: Physical and Chemical Properties of Ethoxyacetic Acid



Property	Value	Reference
CAS Number	627-03-2	[1][2][3][4]
Molecular Formula	C4H8O3	[1][3][5]
Molecular Weight	104.10 g/mol	[2]
Appearance	Clear, colorless to pale yellow liquid	[5]
Boiling Point	97-100 °C at 11 mmHg	[1]
Density	1.102 g/mL at 25 °C	[1]
Flash Point	97 °C (206.6 °F) - closed cup	[2][6]
Solubility	Soluble in water	[6]
рКа	3.65 at 18 °C	[1]

Synthesis of Ethoxyacetic Acid

A common and established method for the synthesis of **ethoxyacetic acid** involves the reaction of sodium ethoxide with chloroacetic acid.[1]

Experimental Protocol: Synthesis of Ethoxyacetic Acid

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

- Absolute ethyl alcohol
- Metallic sodium
- Chloroacetic acid
- Concentrated hydrochloric acid
- Ether



Anhydrous sodium sulfate

Procedure:

- Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 1250 mL of absolute ethyl alcohol. Add 69 g (3 gram atoms) of metallic sodium through the condenser at a rate that maintains a gentle reflux.
- Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol in 20-mL portions. The addition should be rapid enough to keep the solution boiling.
- Heating and Alcohol Removal: After the complete addition of chloroacetic acid, heat the mixture gently for ten minutes. Remove the excess alcohol by distillation from a steam bath.
- Acidification and Extraction: Cool the aqueous solution and add 140 mL of concentrated hydrochloric acid. Filter the precipitated sodium chloride with suction and wash it with two 50-mL portions of ether. Saturate the filtrate with anhydrous sodium sulfate and extract with the ether used for washing, plus an additional 100 mL of ether. Separate the ether layer and extract the aqueous layer four more times with 100-mL portions of fresh ether.
- Purification: Remove the ether by distillation from a steam bath. Distill the residue under reduced pressure. The fraction boiling at 109–111 °C at 17–18 mmHg is collected as ethoxyacetic acid.

Applications in Research

Ethoxyacetic acid is primarily known as a metabolite of the industrial solvent ethylene glycol monoethyl ether (EGEE) and its acetate ester (EGEEA).[7] It is a key biomarker for monitoring exposure to these compounds.[8] EAA is also utilized in toxicological studies to assess developmental toxicity.[8]

Role in Developmental Toxicity

Ethoxyacetic acid has been identified as a developmental toxicant. Studies using in vitro models such as the Embryonic Stem Cell Test (EST) have demonstrated its ability to inhibit the differentiation of embryonic stem cells into cardiomyocytes at non-cytotoxic concentrations.

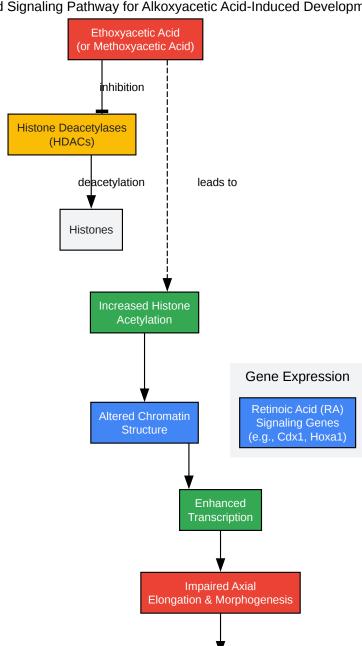


A study comparing a series of glycol ether alkoxy acid metabolites found methoxyacetic acid to be the most potent in the EST, followed by ethoxyacetic acid, butoxyacetic acid, and phenoxyacetic acid. This potency ranking aligns with available in vivo data.

Mechanism of Action in Developmental Toxicity

While the precise signaling pathways affected by **ethoxyacetic acid** are still under investigation, research on its close structural analog, methoxyacetic acid (MAA), provides significant insights. MAA is known to be a teratogen that can cause a range of birth defects.[1] Studies suggest that MAA exerts its teratogenic effects by inhibiting histone deacetylases (HDACs).[1] This inhibition leads to an enhancement of retinoic acid (RA) signaling, which in turn impairs axial elongation morphogenesis.[1] Given the structural similarity, it is plausible that **ethoxyacetic acid** may share a similar mechanism of action.

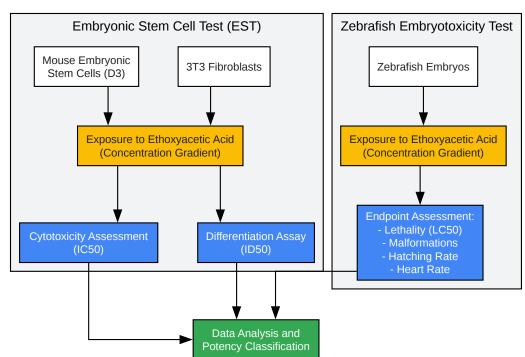




Postulated Signaling Pathway for Alkoxyacetic Acid-Induced Developmental Toxicity

Developmental Defects





Experimental Workflow for Toxicological Assessment of Ethoxyacetic Acid

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